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Compound of Interest

Compound Name: LX2761

Cat. No.: B608704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of LX2761, a novel sodium-

glucose cotransporter 1 (SGLT1) inhibitor, against other established SGLT1 inhibitors. The data

presented is intended to assist researchers in evaluating the potential of LX2761 for

therapeutic applications.

LX2761 is a potent, orally administered SGLT1 inhibitor designed for local action within the

gastrointestinal tract, thereby minimizing systemic absorption.[1] Its mechanism of action

involves locking the SGLT1 transporter in an outward-open conformation, effectively blocking

glucose and galactose absorption in the small intestine.[2][3][4] This targeted intestinal activity

makes LX2761 a promising candidate for the treatment of diabetes.[5]

Comparative Potency of SGLT1 Inhibitors
The following table summarizes the in vitro potency of LX2761 in comparison to other notable

SGLT1 inhibitors, including the dual SGLT1/SGLT2 inhibitor sotagliflozin and the non-selective

inhibitor phlorizin.
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Compound Target IC50 (nM) Ki (nM) Species

LX2761 hSGLT1 2.2[6][7] - Human

hSGLT2 2.7[6][7] - Human

Sotagliflozin hSGLT1 36[2] - Human

hSGLT2 1.8[2] - Human

Phlorizin hSGLT1 - 300[6] Human

hSGLT2 - 39[6] Human

Mizagliflozin hSGLT1 - 27[6] Human

Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves in vitro

cellular assays that measure the uptake of a labeled glucose analog in cells engineered to

express the target transporter.

[14C]-α-methyl-D-glucopyranoside ([14C]-AMG) Uptake
Assay (for LX2761, Sotagliflozin, and Phlorizin)
This assay quantifies the inhibition of SGLT1-mediated glucose transport.

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express

human SGLT1.[7]

Compound Incubation: Cells are pre-incubated with varying concentrations of the test

inhibitor (e.g., LX2761, sotagliflozin, phlorizin) for a specified duration.

Substrate Addition: A solution containing [14C]-AMG, a non-metabolizable glucose analog, is

added to initiate the uptake reaction.

Uptake Termination: After a defined incubation period, the uptake is stopped by rapidly

washing the cells with ice-cold buffer to remove extracellular substrate.
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Quantification: The intracellular accumulation of [14C]-AMG is measured by scintillation

counting.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a sigmoidal dose-response curve.

1-NBD-Glucose Uptake Assay (for LX2761)
This is a fluorescence-based assay for measuring SGLT1 activity.[8]

Cell Culture: AD293 cells are transfected with a plasmid encoding for human SGLT1.[8]

Cell Seeding: One day post-transfection, the cells are seeded into 96-well plates.[8]

Compound Incubation: Cells are treated with different concentrations of LX2761.[8]

Fluorescent Substrate Uptake: The fluorescent glucose analog, 1-NBD-glucose, is added to

the cells.[8]

Fluorescence Measurement: The uptake of 1-NBD-glucose is quantified by measuring the

fluorescence intensity using a plate reader.[8]

Data Analysis: The IC50 value is determined from the dose-response curve of inhibitor

concentration versus fluorescence intensity.[8]

Visualizing the Mechanism of SGLT1 Inhibition
The following diagrams illustrate the signaling pathway of SGLT1 and the experimental

workflow for assessing inhibitor potency.
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Caption: Mechanism of SGLT1 inhibition by LX2761 in an intestinal enterocyte.
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Caption: Workflow for determining the IC50 of an SGLT1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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